GSK180736A -

GSK180736A

Catalog Number: EVT-269795
CAS Number:
Molecular Formula: C19H16FN5O2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK180736A is an inhibitor of Rho-associated kinase 1 (ROCK1; IC50 = 14 nM) and G protein-coupled receptor kinase 2 (GRK2; IC50 = 0.77 µM). It is selective for GRK2 over GRK1, GRK5, and PKA (IC50 = >100 µM for all) and selective for ROCK1 over RSK1 and p20S6K (IC50s = 3,100 and 2,850 nM, respectively). GSK180736A increases maximum contractility in isolated mouse cardiomyocytes when used at a concentration of 1 µM.
GSK180736A is potent and selective inhibitor of GRK2 with an IC50 of 0.77 μM25 and >100-fold selectivity over other GRKs. It is a weak inhibitor of PKA with an IC50 of 30 μM, but highly potent against ROCK1 (IC50 = 100 nM).
Future Directions
  • Investigating the role of GRK2 in other diseases: While GSK180736A has been primarily studied in the context of cardiovascular diseases, exploring its effects on other conditions involving GRK2 dysregulation, such as Parkinson's disease, could uncover new therapeutic avenues. []

  • Developing cell-permeable derivatives: GSK180736A exhibits limited cell permeability, which hinders its efficacy in cell-based assays. [] Synthesizing derivatives with improved cell permeability would be beneficial for studying GRK2 function in living cells and developing potential therapeutics.

CCG215022

Compound Description: CCG215022 is a G protein-coupled receptor kinase (GRK) inhibitor with nanomolar IC50 values for both GRK2 and GRK5. It demonstrates good selectivity against other closely related kinases like GRK1 and PKA. In studies on murine cardiomyocytes, CCG215022 showed significantly increased contractility at concentrations 20 times lower than paroxetine, highlighting its improved selectivity for GRK2 [].

Relevance: CCG215022 is a rationally designed inhibitor that was developed during a structure-based drug design campaign focused on GRK2. Its structure is based on GSK180736A, with modifications to enhance potency and selectivity. Crystallographic studies revealed that CCG215022 binds to the active site of GRK5 in a manner similar to GSK180736A binding to GRK2 [].

CCG224061

Compound Description: CCG224061 is an indazole-paroxetine hybrid compound designed to investigate the effects of different hinge-binding "warheads" on GRK2 inhibition [].

Relevance: This compound is structurally related to GSK180736A, specifically through the presence of the indazole warhead. While GSK180736A itself does not possess an indazole moiety, this research aimed to explore whether incorporating this structural element from other GRK2 inhibitors could enhance potency, drawing a direct comparison to GSK180736A's binding mode [].

CCG257284

Compound Description: Similar to CCG224061, CCG257284 is another indazole-paroxetine hybrid synthesized to study the impact of the indazole warhead on GRK2 inhibition [].

Relevance: CCG257284 shares structural similarities with GSK180736A, specifically in its interactions with the hinge region of the GRK2 active site. By comparing the binding modes of these compounds, researchers aimed to understand how subtle structural modifications, like the introduction of an indazole warhead, influence potency and selectivity for GRK2 [].

CCG258748

Compound Description: CCG258748 is the third indazole-paroxetine hybrid compound in this series, designed for investigating the structure-activity relationships related to GRK2 inhibition [].

Relevance: This compound, alongside CCG224061 and CCG257284, helps to establish the structure-activity relationship between GSK180736A-like compounds and the impact of an indazole warhead. This research directly compares the binding modes of these indazole-containing compounds to those of GSK180736A, providing insights into how structural variations affect potency and selectivity [].

CCG258747

Compound Description: CCG258747 is a paroxetine-based GRK2 inhibitor with nanomolar potency and high selectivity for the GRK2 subfamily. It exhibits favorable pharmacokinetic parameters in mice and demonstrates efficacy in blocking μ-opioid receptor (MOR) internalization in cell-based assays [].

Relevance: While structurally distinct from GSK180736A, CCG258747 is relevant to this context as it represents another scaffold for developing GRK2 inhibitors. This study highlights the effectiveness of the paroxetine scaffold, a different class of compounds compared to GSK180736A, in inhibiting GRK2 in living cells [].

Relevance: Paroxetine serves as a scaffold for developing novel GRK2 inhibitors, including several related compounds like CCG258747. Although structurally different from GSK180736A, paroxetine-based compounds offer an alternative approach to targeting GRK2 and are often compared to GSK180736A in terms of potency and selectivity [, ].

Takeda103A

Compound Description: Takeda103A is a potent GRK2 inhibitor used as a reference compound in a study focusing on designing highly selective GRK2 inhibitors [].

Relevance: While the structure of Takeda103A is not explicitly provided, it serves as a key reference point for developing new GSK180736A-like inhibitors. Researchers used the binding pose of Takeda103A in the GRK2 active site as a guide, along with information from the GSK180736A-GRK2 complex, to design a library of hybrid inhibitors with enhanced potency and selectivity [].

Indazole/Dihydropyrimidine-Containing Compounds

Compound Description: This refers to a broad class of chemical compounds characterized by the presence of both indazole and dihydropyrimidine moieties within their structures [].

Pyrrolopyrimidine-Containing Compounds

Compound Description: This refers to another class of chemical compounds, structurally defined by the presence of a pyrrolopyrimidine core [].

Relevance: Although structurally different from GSK180736A, these compounds exhibit potent inhibitory activity towards GRK1 and GRK5. Despite their lower selectivity compared to some indazole/dihydropyrimidine derivatives, identifying these compounds as potent GRK inhibitors showcases the diversity of chemical scaffolds capable of targeting these kinases [].

Source and Classification

The compound was synthesized by researchers at the University of Michigan and Temple University, with funding from several organizations, including the National Institutes of Health and the American Heart Association. GSK180736A belongs to a class of indazole-containing compounds that exhibit significant selectivity for their targets, distinguishing them from other kinase inhibitors .

Synthesis Analysis

The synthesis of GSK180736A involves several key steps that leverage structure-based design principles. The initial approach utilized known potent inhibitors as templates to develop hybrid compounds. The synthesis process typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors, which are modified through various chemical reactions.
  2. Key Reactions: Important reactions include:
    • Formation of the indazole ring, which is crucial for binding to the target kinase.
    • Coupling reactions to attach functional groups that enhance selectivity and potency.
  3. Purification: After synthesis, the compound is purified using techniques like high-performance liquid chromatography to ensure high purity levels suitable for biological testing.

Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized based on preliminary screening results to maximize yield and selectivity .

Molecular Structure Analysis

GSK180736A has a complex molecular structure characterized by the presence of an indazole ring system linked to a dihydropyrimidine moiety. Key features include:

  • Molecular Formula: C₁₅H₁₃F₂N₄O
  • Molecular Weight: Approximately 300.3 g/mol
  • 3D Structure: The compound has been crystallized in complex with G protein-coupled receptor kinase 2, revealing critical interactions within the active site. The binding mode indicates that the indazole ring occupies the adenine subsite while forming hydrogen bonds with key residues in the kinase domain .

The structural analysis shows an interaction surface area of 290 Ų, which is slightly larger than that of similar inhibitors like paroxetine, suggesting enhanced binding affinity due to more buried surface area .

Chemical Reactions Analysis

GSK180736A participates in several chemical reactions primarily involving its interaction with G protein-coupled receptor kinases. Notable reactions include:

  • Binding Affinity: The compound binds selectively to G protein-coupled receptor kinase 2 through non-covalent interactions such as hydrogen bonds and van der Waals forces.
  • Inhibition Mechanism: It inhibits the phosphorylation activity of G protein-coupled receptor kinases by occupying their active sites, thereby preventing substrate access.

The specific kinetics of these interactions can vary based on environmental factors such as pH and temperature but are generally characterized by rapid binding followed by slower dissociation rates, indicating a strong affinity for its target .

Mechanism of Action

The mechanism of action of GSK180736A involves selective inhibition of G protein-coupled receptor kinase 2. This kinase plays a crucial role in regulating cell signaling pathways by phosphorylating activated G protein-coupled receptors. By binding to the active site of G protein-coupled receptor kinase 2, GSK180736A:

  • Prevents Phosphorylation: It blocks the phosphorylation of active receptors, thereby modulating downstream signaling pathways.
  • Selectivity: The compound exhibits high selectivity over other kinases such as Rho-associated, coiled-coil-containing protein kinase 1 and protein kinase A, which is vital for minimizing off-target effects in therapeutic applications .
Physical and Chemical Properties Analysis

GSK180736A exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows good stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are typically determined during characterization but are not universally reported.

These properties influence its formulation for biological assays and potential therapeutic applications .

Applications

GSK180736A has significant potential applications in both research and clinical settings:

  • Research Tool: It serves as a valuable tool for studying the roles of G protein-coupled receptor kinases in cellular signaling pathways.
  • Therapeutic Development: Given its selective inhibition profile, it could be developed into a therapeutic agent for conditions associated with dysregulated G protein-coupled receptor signaling, such as heart failure or certain cancers.
  • Drug Discovery: The insights gained from its structure-function relationship can guide the design of new inhibitors with improved potency and selectivity against other kinases .

Properties

Product Name

GSK180736A

IUPAC Name

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Molecular Formula

C19H16FN5O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C19H16FN5O2/c1-10-16(17(24-19(27)22-10)11-2-4-13(20)5-3-11)18(26)23-14-6-7-15-12(8-14)9-21-25-15/h2-9,17H,1H3,(H,21,25)(H,23,26)(H2,22,24,27)

InChI Key

HEAIGWIZTYAQTC-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-Fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
5-Pyrimidinecarboxamide, 4-(4-fluorophenyl)-1,2,3,4-tetrahydro-N-1H-indazol-5-yl-6-methyl-2-oxo-
GSK180736A

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.